Thalidomide-O-PEG4-Propargyl is a synthetic compound that integrates a thalidomide-based cereblon ligand with a four-unit polyethylene glycol (PEG) linker. This compound is primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs), a novel technology aimed at targeted protein degradation. The molecular formula for Thalidomide-O-PEG4-Propargyl is with a molecular weight of approximately 488.5 Da, and it has been assigned the CAS number 2098799-77-8 .
The synthesis of Thalidomide-O-PEG4-Propargyl typically involves the conjugation of thalidomide with a PEG linker that features a propargyl group. The reaction often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) for further functionalization, allowing for the introduction of various bioactive moieties .
The synthesis process typically requires:
Thalidomide-O-PEG4-Propargyl can participate in several chemical reactions:
The efficiency of these reactions can be influenced by factors such as:
Thalidomide-O-PEG4-Propargyl operates through its interaction with cereblon, an E3 ubiquitin ligase. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The mechanism involves:
This mechanism has implications in cancer treatment and other diseases where protein homeostasis is disrupted .
Thalidomide-O-PEG4-Propargyl has several significant applications:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.:
CAS No.: 254114-34-6
CAS No.: